molecular formula C12H16Cl2N4S B2416393 2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride CAS No. 2320514-33-6

2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride

Cat. No.: B2416393
CAS No.: 2320514-33-6
M. Wt: 319.25
InChI Key: QKWDFJYBLHGOGQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The structure of imidazole was solved by direct methods using SHELXS-97 and refined by full-matrix least-squares techniques using SHELXL-2014/7 .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antineoplastic Activity

Research on benzimidazole condensed ring systems, including substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, has shown promising antineoplastic (anti-cancer) activity. These compounds were synthesized and evaluated against various cancer cell lines, demonstrating variable degrees of antineoplastic efficacy. This suggests potential applications of related compounds in cancer research and drug development (Abdel-Hafez, 2007).

Synthetic Methodologies

The development of efficient synthetic methodologies for imidazole and pyrimidine derivatives, including those involving N,N′-dichlorobis(2,4,6-trichlorophenyl)urea as a reagent, highlights the compound's relevance in organic chemistry. Such methods facilitate the synthesis of diverse pyrimidone and pyrimidine derivatives, which are crucial for medicinal chemistry and drug discovery (Rao et al., 2011).

Cytoprotective Antiulcer Agents

The synthesis of new imidazo[1,2-a]pyridines with substitutions at the 3-position aimed at developing antisecretory and cytoprotective antiulcer agents. Although the compounds did not show significant antisecretory activity, some demonstrated good cytoprotective properties in models of ethanol and hydrochloric acid-induced ulcers. This indicates the potential of related compounds in developing treatments for ulcerative conditions (Starrett et al., 1989).

Antimicrobial and Cytotoxic Activities

Studies on novel pyrimidine-benzimidazol combinations have revealed their cytotoxic activities against human cancer cell lines and inhibitory activities against bacterial strains such as Stenotrophomonas maltophilia. This suggests that compounds within this chemical space could serve dual roles in combating cancer and bacterial infections (Chen et al., 2014).

Future Directions

The future directions for research on imidazole compounds are likely to continue to focus on the development of new drugs that can overcome the increasing problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

Properties

IUPAC Name

2-methyl-4-(1-methylimidazol-2-yl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S.2ClH/c1-8-14-10-5-3-4-9(10)11(15-8)17-12-13-6-7-16(12)2;;/h6-7H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWDFJYBLHGOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)SC3=NC=CN3C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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